N-BOC-4-[1,3]dithian-4-hydroxy piperidine
Overview
Description
N-BOC-4-[1,3]dithian-4-hydroxy piperidine is a chemical compound that features a piperidine ring substituted with a hydroxy group and a 1,3-dithiane moiety The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-4-[1,3]dithian-4-hydroxy piperidine typically involves multiple steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:
Reduction: 4-piperidone hydrochloride hydrate is reduced using sodium borohydride in methanol to yield 4-hydroxypiperidine.
Protection: The hydroxy group is protected by reacting with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as potassium carbonate.
Formation of 1,3-dithiane: The protected 4-hydroxypiperidine is then reacted with 1,3-propanedithiol under acidic conditions to form the 1,3-dithiane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves using more efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-BOC-4-[1,3]dithian-4-hydroxy piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dithiane ring can be reduced to yield a dithiol.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing dithiane rings.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the BOC protecting group.
Major Products
Oxidation: Yields a ketone derivative.
Reduction: Produces a dithiol derivative.
Substitution: Results in the formation of the free amine.
Scientific Research Applications
N-BOC-4-[1,3]dithian-4-hydroxy piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-BOC-4-[1,3]dithian-4-hydroxy piperidine depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The BOC group provides stability during synthetic processes, while the hydroxy and dithiane groups can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Lacks the BOC and dithiane groups, making it less versatile in synthetic applications.
1-Boc-4-hydroxypiperidine: Similar but lacks the dithiane ring, limiting its potential reactions.
4-Piperidinemethanol: Contains a methanol group instead of a hydroxy group, altering its reactivity.
Uniqueness
N-BOC-4-[1,3]dithian-4-hydroxy piperidine is unique due to the presence of both the BOC protecting group and the 1,3-dithiane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 4-(1,3-dithian-2-yl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S2/c1-13(2,3)18-12(16)15-7-5-14(17,6-8-15)11-19-9-4-10-20-11/h11,17H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBWXLVDMRTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2SCCCS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149804 | |
Record name | 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-33-1 | |
Record name | 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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